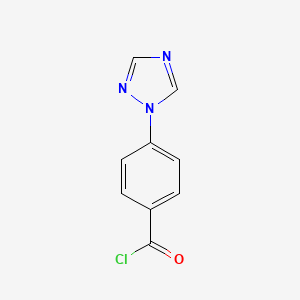

4-(1H-1,2,4-Triazol-1-yl)benzoyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

4-(1,2,4-triazol-1-yl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O/c10-9(14)7-1-3-8(4-2-7)13-6-11-5-12-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDCXLDFBXYXMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80664942 | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80664942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162848-17-1 | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162848-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80664942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid

The benzoic acid precursor is synthesized via nucleophilic substitution or coupling reactions. For instance, 4-iodobenzoic acid or 4-bromobenzoic acid reacts with 1H-1,2,4-triazole in the presence of a palladium catalyst and base, yielding the triazole-substituted benzoic acid. Alternatively, microwave-assisted synthesis has been employed to accelerate this step, achieving reaction completion within 1–2 hours at 150°C.

Key Reaction Parameters:

Chlorination to Benzoyl Chloride

The benzoic acid derivative is treated with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Thionyl chloride is preferred due to its efficiency and simplicity, with reactions typically conducted under reflux in anhydrous conditions.

Representative Protocol:

-

Add 4-(1H-1,2,4-triazol-1-yl)benzoic acid (1 eq) to excess thionyl chloride (3–5 eq).

-

Reflux at 70–80°C for 4–6 hours under nitrogen atmosphere.

-

Remove excess SOCl₂ via rotary evaporation.

-

Purify the crude product via vacuum distillation or recrystallization.

Yield: 90–95% (estimated based on analogous benzoyl chloride syntheses).

Direct Coupling of 1H-1,2,4-Triazole with Benzoyl Chloride Derivatives

An alternative approach involves the direct coupling of 1H-1,2,4-triazole with a reactive benzoyl chloride intermediate. This method is less common but offers advantages in scenarios where the benzoic acid precursor is inaccessible.

Nucleophilic Aromatic Substitution

4-Fluorobenzoyl chloride reacts with 1H-1,2,4-triazole in polar aprotic solvents like DMF, facilitated by strong bases such as potassium tert-butoxide (t-BuOK). The fluoride leaving group is displaced by the triazole’s nitrogen nucleophile, forming the target compound.

Reaction Conditions:

Use of Coupling Reagents

In patented methods, cesium carbonate (Cs₂CO₃) acts as a mild base to deprotonate the triazole, enhancing its nucleophilicity. This approach avoids harsh conditions and improves regioselectivity.

Example Procedure:

-

Suspend 4-chloromethylbenzoyl chloride (1 eq) and 1H-1,2,4-triazole (1.2 eq) in acetonitrile.

-

Add Cs₂CO₃ (2 eq) and stir at room temperature for 12–24 hours.

-

Filter and concentrate the mixture under reduced pressure.

-

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Comparative Analysis of Preparation Methods

The table below summarizes the advantages and limitations of each synthetic route:

| Method | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Benzoic Acid Chlorination | SOCl₂, (COCl)₂ | Reflux, 4–6 hr | 90–95% | >98% |

| Direct Coupling | t-BuOK, Cs₂CO₃ | −20°C to RT, 12–24 hr | 60–80% | 85–95% |

Key Insights:

-

Chlorination of the benzoic acid precursor is more efficient and higher-yielding but requires pre-synthesis of the triazole-substituted benzoic acid.

-

Direct coupling methods offer flexibility in substrate choice but necessitate stringent temperature control to prevent decomposition.

Reaction Optimization and Scalability

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in coupling methods by stabilizing ionic intermediates. In contrast, chlorination reactions benefit from non-polar solvents (toluene, dichloromethane) to minimize side reactions.

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)₂/PPh₃) improve yields in Suzuki-Miyaura couplings for benzoic acid synthesis. However, ligand-free systems are being explored to reduce costs.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >98% purity, with retention times of 6.2–6.5 minutes.

Industrial-Scale Adaptations

Patented methodologies emphasize cost-effective and eco-friendly processes. For example, continuous flow reactors reduce reaction times from hours to minutes, while solvent recycling systems minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(1H-1,2,4-Triazol-1-yl)benzoyl chloride undergoes various chemical reactions, including nucleophilic substitution, acylation, and condensation reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Condensation Reactions: It can participate in condensation reactions with hydrazines or hydrazides to form hydrazones or hydrazides, which are valuable intermediates in the synthesis of various heterocyclic compounds.

Major Products Formed: The major products formed from these reactions include amides, esters, thioesters, ketones, hydrazones, and hydrazides, depending on the nature of the nucleophile and the reaction conditions.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of 4-(1H-1,2,4-Triazol-1-yl)benzoyl derivatives as anticancer agents. Compounds synthesized from this framework have shown promising results against various cancer cell lines. For instance, hybrids derived from 4-(1H-1,2,4-Triazol-1-yl)benzoic acid exhibited inhibitory activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values ranging from 15.6 to 23.9 µM, indicating their potential as selective anticancer agents compared to traditional chemotherapeutics like doxorubicin .

Antifungal Properties

The triazole moiety is well-known for its antifungal activity. Studies have demonstrated that compounds containing the 4-(1H-1,2,4-Triazol-1-yl)benzoyl structure exhibit significant antifungal properties against pathogenic fungi such as Candida albicans and Aspergillus fumigatus. For example, certain derivatives showed antifungal activity with minimum inhibitory concentrations (MICs) significantly lower than those of established antifungal agents .

Antibacterial Activity

Research indicates that derivatives of 4-(1H-1,2,4-Triazol-1-yl)benzoyl chloride possess antibacterial properties. Various synthesized compounds were tested against strains like Staphylococcus aureus and Escherichia coli, demonstrating MIC values comparable to or better than conventional antibiotics . The structure-activity relationship (SAR) studies suggest that modifications in the benzoyl group can enhance antibacterial efficacy.

Case Studies

Several case studies illustrate the applications of this compound in drug development:

Case Study 1: Anticancer Agents

A study synthesized a series of triazole-benzoyl hybrids and evaluated their cytotoxicity in vitro. The results indicated that certain compounds not only inhibited cancer cell proliferation but also induced apoptosis in MCF-7 cells through mitochondrial pathways .

Case Study 2: Antifungal Efficacy

Another investigation focused on the antifungal activity of synthesized triazole derivatives against Candida species. The findings revealed that some compounds exhibited MIC values significantly lower than fluconazole, suggesting their potential as effective antifungal treatments .

Case Study 3: Antibacterial Properties

A comprehensive evaluation of various derivatives showed enhanced antibacterial activity against resistant strains of bacteria. The SAR analysis pointed out that specific substitutions on the benzene ring improved efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) .

Wirkmechanismus

The mechanism of action of 4-(1H-1,2,4-triazol-1-yl)benzoyl chloride depends on its application. In medicinal chemistry, it often acts as an acylating agent, modifying the structure of target molecules to enhance their biological activity. The triazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and coordination with metal ions .

Vergleich Mit ähnlichen Verbindungen

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid (HTBA)

Key Differences :

- Reactivity : The carboxylic acid form (HTBA) is less reactive than the chloride, requiring deprotonation or activation for ester/amide formation. In contrast, the chloride readily participates in acylation reactions under mild conditions .

- Applications : HTBA is directly employed in coordination polymers. For example, [Cd(TBA)₂]·3H₂O and [Cu(TBA)₂]·2H₂O form 3D frameworks with distinct architectures, leveraging the carboxylate group for metal coordination . The chloride, however, serves as a precursor for derivatives like azides (e.g., 4-(1-(4-(perfluoroethoxy)phenyl)-1H-1,2,4-triazol-3-yl)benzoyl azide) .

| Property | 4-(1H-1,2,4-Triazol-1-yl)benzoyl Chloride | 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid |

|---|---|---|

| Melting Point (°C) | Not reported | 318–320 |

| Reactivity | High (acylating agent) | Moderate (requires activation) |

| Primary Use | Synthesis of derivatives (azides, amides) | Coordination polymer construction |

3-(1H-1,2,4-Triazol-1-yl)benzoyl Chloride (Meta Isomer)

Key Differences :

- For instance, the melting point of 3-(1H-1,2,4-Triazol-1-yl)benzoic acid (262–268°C) is significantly lower than its para counterpart, reflecting differences in molecular packing .

- Synthetic Utility : While both isomers are acylating agents, the para isomer’s linear geometry may facilitate more efficient coordination in MOFs or regioselective reactions in drug synthesis .

Benzoyl Chloride (Unsubstituted)

Key Differences :

- Reactivity and Stability : Unsubstituted benzoyl chloride is highly reactive but lacks the triazole group’s hydrogen-bonding and metal-coordination capabilities. The triazole substituent in this compound introduces additional nucleophilic sites, enabling dual functionality (e.g., simultaneous acylation and triazole-mediated interactions) .

- Biological Relevance : Derivatives of the triazole-substituted chloride, such as N-(5-((1H-1,2,4-triazol-1-yl)methyl)-4-tert-butylthiazol-2-yl)benzamides, are explored for antimicrobial and anticancer activities, a niche less common with unsubstituted benzoyl chloride .

Triazole-Containing Esters and Amides

Key Differences :

- Synthetic Pathways : this compound enables direct synthesis of esters (e.g., (4-methoxyphenyl)(1H-1,2,4-triazol-1-yl)methyl benzoate) and amides via one-step reactions, whereas the acid requires coupling reagents like DCC or EDCI .

- Stability : Esters derived from the chloride may exhibit enhanced hydrolytic stability compared to those from the acid, owing to the absence of residual carboxylate groups.

Coordination Polymers

HTBA-based coordination polymers demonstrate structural diversity depending on the metal ion (e.g., Cd²⁺ forms 3D frameworks with 1D channels, while Cu²⁺ yields interpenetrating diamond nets) .

Biologische Aktivität

4-(1H-1,2,4-Triazol-1-yl)benzoyl chloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The triazole moiety is known for its ability to interact with various biological targets, including enzymes and receptors, making it a valuable scaffold for drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its acylating properties. As an acylating agent, it modifies the structure of target biomolecules, enhancing their biological activity. The triazole ring can form hydrogen bonds and engage in π-π stacking interactions with various biological targets, facilitating its role in enzyme inhibition and receptor modulation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized and evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 and HCT-116. These compounds exhibited IC50 values ranging from 15.6 to 23.9 µM, demonstrating significant potency compared to the reference drug doxorubicin .

Table 1: Cytotoxic Activity of Triazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|---|

| 2 | MCF-7 | 15.6 | 19.7 |

| 5 | HCT-116 | 23.9 | 22.6 |

| 14 | MCF-7 | N/A | N/A |

Antifungal and Antibacterial Properties

The compound also exhibits antifungal and antibacterial activities. Research shows that derivatives containing the triazole ring demonstrate effectiveness against various fungal strains and bacteria such as Bacillus subtilis. The mechanism often involves inhibition of DNA-gyrase or similar enzymes critical for microbial survival .

Table 2: Antimicrobial Activity of Triazole Compounds

| Compound | Target Organism | Activity Type |

|---|---|---|

| A | Candida albicans | Antifungal |

| B | Escherichia coli | Antibacterial |

| C | Staphylococcus aureus | Antibacterial |

Case Studies

A notable study involved synthesizing a series of triazole derivatives that were tested for their ability to inhibit aromatase enzyme activity, which is crucial in estrogen biosynthesis and a target for breast cancer treatment. The study revealed that certain derivatives not only inhibited aromatase but also induced apoptosis in cancer cells .

Another investigation focused on the anticoagulant properties of acylated triazoles. These compounds were shown to inhibit thrombin and FXIIa effectively, suggesting potential applications in managing thrombotic disorders .

Q & A

Q. What are the recommended synthetic routes for 4-(1H-1,2,4-Triazol-1-yl)benzoyl chloride, and how is purity validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-(1H-1,2,4-triazol-1-yl)benzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions yields the acyl chloride derivative. Purity is typically verified using HPLC (to quantify impurities), ¹H/¹³C NMR (to confirm structural integrity), and elemental analysis (to validate stoichiometry). Residual solvents or reagents (e.g., SOCl₂) should be monitored via GC-MS .

Q. How does the triazole substituent alter the reactivity of benzoyl chloride in acylation reactions?

- Methodological Answer : The electron-withdrawing nature of the triazole ring increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles like amines or alcohols. However, steric hindrance from the triazole may slow reactions with bulky substrates. Comparative kinetic studies using UV-Vis spectroscopy or NMR titration can quantify reactivity differences relative to unsubstituted benzoyl chloride. Computational modeling (e.g., DFT) may further elucidate electronic effects .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Due to its corrosive and moisture-sensitive nature, handle the compound in a fume hood with nitrile gloves and safety goggles . Store under inert gas (argon/nitrogen) in airtight containers. Avoid contact with water to prevent hydrolysis to benzoic acid derivatives. Emergency procedures should follow guidelines from SDS documents for analogous benzoyl chlorides (e.g., neutralization with sodium bicarbonate) .

Advanced Research Questions

Q. How can this compound be utilized to design coordination polymers with transition metals?

- Methodological Answer : The triazole moiety acts as a multidentate ligand, enabling coordination with metals like Cd(II) or Cu(II). For example, solvothermal reactions with metal salts (e.g., Cd(NO₃)₂·4H₂O) in DMF/water mixtures can yield 3D frameworks. Structural characterization via single-crystal X-ray diffraction and powder XRD is critical. Porosity analysis using BET surface area measurements and thermal stability via TGA can evaluate potential applications in gas storage or catalysis .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected peaks due to tautomerism in the triazole ring) can be resolved by variable-temperature NMR or 2D-COSY to identify dynamic processes. X-ray crystallography provides definitive structural confirmation. For ambiguous mass spectrometry results (e.g., fragmentation patterns), high-resolution MS (HRMS) and isotopic labeling studies are recommended .

Q. What mechanistic insights govern the acylation of sterically hindered amines with this reagent?

- Methodological Answer : Steric hindrance from the triazole group may necessitate optimized conditions, such as using polar aprotic solvents (e.g., DMF) or Lewis acid catalysts (e.g., ZnCl₂) to accelerate reactivity. Monitoring reaction progress via TLC or in situ IR spectroscopy helps identify intermediates. Kinetic isotope effects (KIEs) and Hammett plots can elucidate rate-determining steps and substituent effects .

Q. How does this compound compare to analogous sulfonyl chlorides in constructing functionalized MOFs?

- Methodological Answer : Unlike sulfonyl chlorides (e.g., 4-(oxazol-4-yl)benzene-1-sulfonyl chloride), benzoyl chlorides form carboxylate ligands upon hydrolysis, which coordinate more strongly to metals. Comparative studies using PXRD and gas adsorption assays (e.g., CO₂ uptake) can assess framework stability and functionality. Computational tools like MOF-FF may predict topology differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.